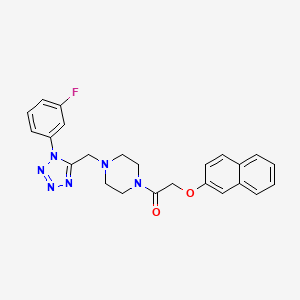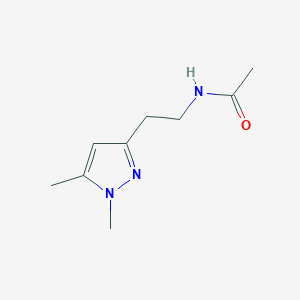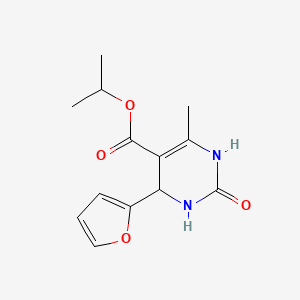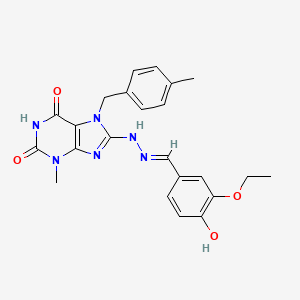![molecular formula C20H25NO2 B2888498 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418726-47-1](/img/structure/B2888498.png)
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, also known as MP-PPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MP-PPE is an aziridine-based compound that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments include its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies. However, there are also limitations to using this compound in lab experiments, including the complex synthesis process and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, including the development of new drugs and therapies based on its unique chemical and biological properties. Other areas of research include the elucidation of its mechanism of action, the identification of new targets for its activity, and the optimization of its synthesis process. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesemethoden
The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine involves several steps, starting with the reaction of 4-phenylmethoxyphenol with epichlorohydrin to form a chlorohydrin intermediate. This intermediate is then reacted with 2-methylpropylamine and sodium hydroxide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that this compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases and other conditions that affect the central nervous system.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)12-21-13-18(21)15-23-20-10-8-19(9-11-20)22-14-17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWJSPVJPONDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)
![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)

![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)
![N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888425.png)
![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)
![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)

